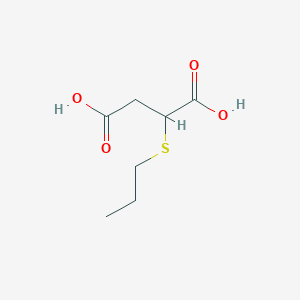
2-(Propylsulfanyl)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propylsulfanyl)butanedioic acid is an organic compound that belongs to the class of butanedioic acids It is characterized by the presence of a propylsulfanyl group attached to the butanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)butanedioic acid can be achieved through several methods. One common approach involves the reaction of butanedioic acid with propylthiol in the presence of a suitable catalyst. The reaction typically requires controlled conditions such as temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propylsulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Propylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Propylsulfanyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic acid: A simple butanedioic acid without the propylsulfanyl group.
2-(Methylsulfanyl)butanedioic acid: Similar structure with a methylsulfanyl group instead of propylsulfanyl.
2-(Ethylsulfanyl)butanedioic acid: Contains an ethylsulfanyl group.
Uniqueness
2-(Propylsulfanyl)butanedioic acid is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the propylsulfanyl functionality is desired.
Eigenschaften
CAS-Nummer |
45015-91-6 |
|---|---|
Molekularformel |
C7H12O4S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
2-propylsulfanylbutanedioic acid |
InChI |
InChI=1S/C7H12O4S/c1-2-3-12-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
VSXFXFSHZGLCKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


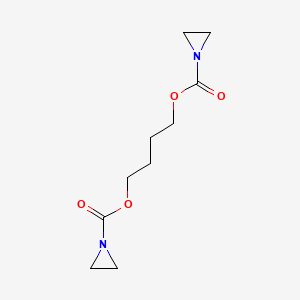


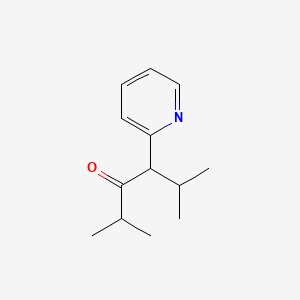
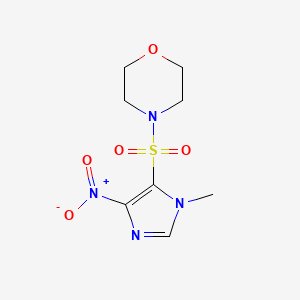
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
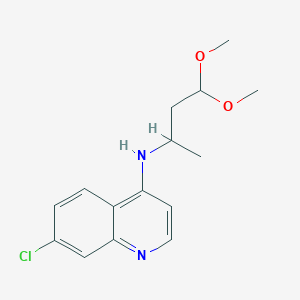
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
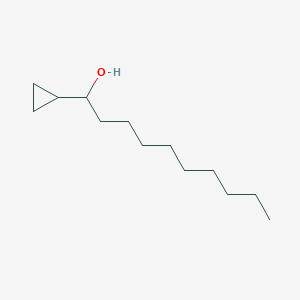
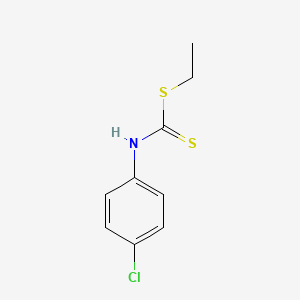
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
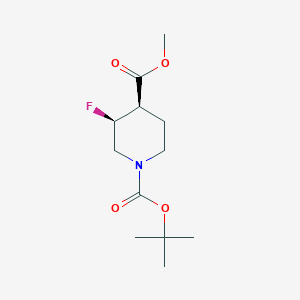
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
